Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.162 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Products include azido or thiol derivatives of the original compound.
Oxidation: N-oxide derivatives are formed.
Reduction: De-brominated products are obtained.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity . This compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-({5-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate
- tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Uniqueness
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate is unique due to the position of the bromine atom on the imidazo[1,2-a]pyridine ring, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds .
Eigenschaften
Molekularformel |
C13H16BrN3O2 |
---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
tert-butyl N-[(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-6-10-8-17-7-9(14)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
SMQAXMSPRSMGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CN2C=C(C=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.